4-Ethoxy-3-methylbenzoyl chloride
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Overview
Description
4-Ethoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where an ethoxy group (-OCH2CH3) and a methyl group (-CH3) are attached to the benzene ring at the 4th and 3rd positions, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-methylbenzoyl chloride can be synthesized through the chlorination of 4-ethoxy-3-methylbenzoic acid. The reaction typically involves treating the benzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to yield the benzoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the benzoyl chloride can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as ammonia (NH3) or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Ethoxy-3-methylbenzoic acid
Reduction: 4-Ethoxy-3-methylbenzyl alcohol or amine derivatives
Substitution: Amides, esters, or other substituted benzoyl chlorides
Scientific Research Applications
4-Ethoxy-3-methylbenzoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: It finds applications in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
4-Ethoxy-3-methylbenzoyl chloride is similar to other benzoyl chloride derivatives, such as 4-methoxy-3-methylbenzoyl chloride and 3-methoxy-4-methylbenzoyl chloride. its unique ethoxy group imparts distinct chemical properties and reactivity compared to its methoxy counterparts. The presence of the ethoxy group enhances the compound's solubility and reactivity in certain reactions.
Comparison with Similar Compounds
4-Methoxy-3-methylbenzoyl chloride
3-Methoxy-4-methylbenzoyl chloride
4-Ethoxy-2-methylbenzoyl chloride
3-Ethoxy-4-methylbenzoyl chloride
Properties
IUPAC Name |
4-ethoxy-3-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBJCJWOWCSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664853 |
Source
|
Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-26-4 |
Source
|
Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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